4,5-Dimethyl-1,2,3-thiadiazole
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Overview
Description
4,5-Dimethyl-1,2,3-thiadiazol is a heterocyclic compound characterized by a five-membered ring containing sulfur and nitrogen atoms. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,5-Dimethyl-1,2,3-thiadiazol can be synthesized through several methods. One common approach involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine . Another method includes the reaction of hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide .
Industrial Production Methods: Industrial production of 4,5-Dimethyl-1,2,3-thiadiazol typically involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques employed to enhance production .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dimethyl-1,2,3-thiadiazol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are typically employed under basic or acidic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiadiazoles .
Scientific Research Applications
4,5-Dimethyl-1,2,3-thiadiazol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound exhibits antimicrobial, anticancer, and antioxidant activities, making it valuable in biological studies
Medicine: It has potential therapeutic applications, including as an antimicrobial agent and in the treatment of various diseases
Industry: 4,5-Dimethyl-1,2,3-thiadiazol is used in the development of pharmaceuticals, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-1,2,3-thiadiazol involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes such as inosine monophosphate dehydrogenase, which is crucial for the proliferation of cancer cells and the replication of certain viruses . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
Comparison with Similar Compounds
1,3,4-Thiadiazole: This is the most common thiadiazole and is found in various medications such as cephazolin and acetazolamide.
2-Amino-1,3,4-thiadiazole: Known for its antimicrobial and anticancer properties.
5-Aryl-1,2,3-thiadiazoles: These compounds have been studied for their anticancer activities.
Uniqueness of 4,5-Dimethyl-1,2,3-thiadiazol: 4,5-Dimethyl-1,2,3-thiadiazol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its dimethyl groups enhance its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
4,5-dimethylthiadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S/c1-3-4(2)7-6-5-3/h1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQGRXTXMXMKPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90512804 |
Source
|
Record name | 4,5-Dimethyl-1,2,3-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90512804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65923-96-8 |
Source
|
Record name | 4,5-Dimethyl-1,2,3-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90512804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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